molecular formula C10H12N2O4 B5089053 N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide

N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5089053
M. Wt: 224.21 g/mol
InChI Key: NDGDSOBTOQTAPO-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide, also known as HMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMB is a derivative of 4-nitrobenzamide, which is a nitroaromatic compound that has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the scientific research applications of this compound are as follows:
1. Antimicrobial Activity: this compound has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis, which leads to the disruption of the cell membrane and eventual cell death.
2. Anti-inflammatory Activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
3. Anticancer Activity: this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism of action of this compound involves the activation of the caspase cascade, which leads to the cleavage of various cellular proteins and eventual cell death.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the inhibition of various enzymes and cellular processes. This compound has been shown to inhibit the activity of enzymes such as β-lactamase, which is responsible for the resistance of bacteria to β-lactam antibiotics. This compound also inhibits the activity of enzymes involved in the biosynthesis of bacterial cell walls, which leads to the disruption of the cell membrane and eventual cell death. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of the biochemical effects of this compound include the inhibition of bacterial cell wall synthesis and the inhibition of β-lactamase activity. The physiological effects of this compound include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include its broad spectrum of antimicrobial activity, its anti-inflammatory and anticancer properties, and its potential as a therapeutic agent. However, some of the limitations of this compound include its limited solubility in water, its potential toxicity at high concentrations, and its potential to induce drug resistance in bacteria.

Future Directions

There are several future directions for the study of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide. Some of the possible future directions include:
1. Optimization of

Synthesis Methods

The synthesis method of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide can be optimized to improve the yield and purity of the compound.
2. Mechanistic Studies: Further mechanistic studies can be conducted to elucidate the exact mechanism of action of this compound.
3. Drug Delivery Systems: Novel drug delivery systems can be developed to improve the solubility and bioavailability of this compound.
4. Clinical Trials: Clinical trials can be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits antimicrobial, anti-inflammatory, and anticancer properties, and has several advantages and limitations for lab experiments. Further studies are needed to optimize the synthesis method of this compound, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7-6-8(10(14)11-4-5-13)2-3-9(7)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGDSOBTOQTAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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